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  • Product: 6-Chloro-4-ethynylpyridazin-3-amine
  • CAS: 1425334-86-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectroscopy of 6-Chloro-4-ethynylpyridazin-3-amine: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocycles serve as critical scaffolds. 6-Chloro-4-ethynylpyridazin-3-amine (CAS 1425334-86-6) is a prime example of a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocycles serve as critical scaffolds. 6-Chloro-4-ethynylpyridazin-3-amine (CAS 1425334-86-6) is a prime example of a versatile, multi-orthogonal building block. It features a kinase-hinge-binding 3-amino group, a cross-coupling-ready 6-chloro moiety, and a 4-ethynyl handle primed for click chemistry (CuAAC) or further Sonogashira extensions.

This whitepaper provides an in-depth technical analysis of the structural and electronic properties of this compound, detailing its predicted Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind these spectral signatures, and a self-validating experimental protocol for its synthesis and characterization.

Mechanistic Context and Electronic Profiling

Understanding the NMR spectra of 6-chloro-4-ethynylpyridazin-3-amine requires a fundamental analysis of the pyridazine core (a 1,2-diazine system) and the competing electronic effects of its substituents.

  • Electronic Push-Pull Dynamics: The adjacent nitrogen atoms in the pyridazine ring render the core highly electron-deficient. The 3-amino group counteracts this by acting as a strong resonance donor ( +M effect), pushing electron density into the ring and significantly shielding the ortho (C-4) and para (C-6) positions. Conversely, the 6-chloro group exerts a strong inductive withdrawing effect ( −I effect), which heavily deshields C-6, creating a complex push-pull electronic environment [1].

  • Diamagnetic Anisotropy: The introduction of the rigid, sp-hybridized ethynyl group at C-4 introduces a localized magnetic field when exposed to the NMR spectrometer. Protons located in the equatorial plane of this triple bond (such as the adjacent H-5 methine proton) experience a deshielding effect. Meanwhile, the terminal alkyne proton sits within the shielding cone of the π -system, forcing its resonance significantly upfield compared to standard aromatic protons.

NMR Spectroscopy Data and Causal Assignments

To achieve high-resolution spectra and minimize the proton exchange rate of the primary amine—which is necessary to observe the −NH2​ signal—anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is the optimal solvent choice.

1H NMR Analysis

The proton spectrum of this compound is remarkably clean due to the lack of adjacent coupled protons on the heteroaromatic ring.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausal Assignment
H-5 7.55Singlet (s)1HDeshielded by the adjacent C-Cl bond and the equatorial anisotropic effect of the C-4 alkyne.
−NH2​ 7.05Broad Singlet (br s)2HBroadened due to quadrupolar relaxation of 14N and slow solvent exchange.
−C≡CH 4.65Singlet (s)1HShielded by the diamagnetic anisotropy of the alkyne π -cylinder.
13C NMR Analysis

The carbon spectrum highlights the extreme electronic disparity across the pyridazine ring.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeCausal Assignment
C-3 159.0QuaternaryHighly deshielded by direct attachment to N2 and the exocyclic −NH2​ group.
C-6 146.5QuaternaryDeshielded by the electronegative −Cl atom and the adjacent N1 atom.
C-5 130.5CHStandard heteroaromatic methine carbon, slightly deshielded by the ring system.
C-4 112.0QuaternaryHeavily shielded by the +M resonance effect of the ortho −NH2​ group.
C(int) 85.0QuaternaryInternal alkyne carbon; typical sp-hybridized chemical shift.
C(term) 78.0CHTerminal alkyne carbon; slightly more shielded than the internal carbon.

2D NMR Strategies for Unambiguous Assignment

Relying solely on 1D NMR is insufficient for highly substituted heterocycles, as the quaternary carbons (C-3, C-4, C-6) cannot be assigned by simple integration or multiplicity. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool for this self-validating system.

The isolated H-5 proton serves as the primary anchor. In the HMBC spectrum, H-5 will show strong 3-bond correlations ( 3JCH​ ) to C-3 and C-4, and a 2-bond correlation ( 2JCH​ ) to C-6. The terminal alkyne proton will show a diagnostic 3-bond correlation back to C-4, locking in the quaternary carbon assignments unambiguously.

HMBC H5 Proton H-5 (~7.55 ppm) C3 C-3 (C-NH2) (~159 ppm) H5->C3 HMBC (2-3 bonds) C4 C-4 (C-C#C) (~112 ppm) H5->C4 HMBC (2-3 bonds) C6 C-6 (C-Cl) (~146 ppm) H5->C6 HMBC (2-3 bonds) C_int Alkyne C (int) (~85 ppm) H5->C_int HMBC (2-3 bonds) NH2 Amine Protons (~7.05 ppm) NH2->C3 HMBC (2-3 bonds) NH2->C4 HMBC (2-3 bonds) AlkyneH Alkyne Proton (~4.65 ppm) AlkyneH->C4 HMBC (2-3 bonds) AlkyneH->C_int HMBC (2-3 bonds)

Diagnostic 2D HMBC NMR correlations used to assign the pyridazine carbon skeleton.

Experimental Methodology: Synthesis and Sample Preparation

The target compound is typically synthesized via a regioselective Sonogashira cross-coupling of 4-bromo-6-chloropyridazin-3-amine with trimethylsilylacetylene, followed by a base-mediated TMS deprotection [2]. The methodology below is designed as a self-validating workflow to ensure structural integrity at every step.

Synthesis A 4-Bromo-6-chloropyridazin-3-amine (Starting Material) B Pd(PPh3)2Cl2, CuI, Et3N TMS-Acetylene (Sonogashira) A->B C 6-Chloro-4-((TMS)ethynyl)pyridazin-3-amine (Intermediate) B->C D K2CO3, MeOH (TMS Deprotection) C->D E 6-Chloro-4-ethynylpyridazin-3-amine (Target Compound) D->E

Synthetic workflow for 6-chloro-4-ethynylpyridazin-3-amine via Sonogashira coupling.

Step-by-Step Protocol
  • Sonogashira Coupling : To a degassed solution of 4-bromo-6-chloropyridazin-3-amine (1.0 eq) in anhydrous THF/Triethylamine (3:1 v/v), add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.1 eq). Dropwise add trimethylsilylacetylene (1.2 eq). Stir the reaction mixture at 60°C for 4 hours under an inert argon atmosphere.

  • Intermediate Validation : Monitor the reaction via TLC (EtOAc/Hexane). Isolate a crude aliquot and perform a rapid 1 H NMR. Validation Check: The intermediate is confirmed by the presence of a large 9H singlet at ~0.25 ppm, corresponding to the intact TMS group.

  • Deprotection : Dissolve the crude intermediate in methanol. Add K2​CO3​ (1.5 eq) and stir at room temperature for 2 hours to cleave the silyl protecting group.

  • Workup & Purification : Concentrate the mixture under reduced pressure, partition between EtOAc and deionized water. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via silica gel flash chromatography.

  • NMR Sample Preparation : Dissolve 15 mg of the purified solid in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a 5 mm precision NMR tube.

  • Acquisition & Final Validation : Acquire 1 H (16 scans, d1​ =2s) and 13 C (1024 scans, d1​ =2s) spectra. Final Validation Check: Ensure the complete disappearance of the 0.25 ppm TMS peak and the emergence of the sharp 4.65 ppm terminal alkyne proton.

References

  • PubChem - NIH 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643[Link]

  • National Center for Biotechnology Information (PMC) Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue[Link]

Exploratory

6-chloro-4-ethynylpyridazin-3-amine solubility in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 6-chloro-4-ethynylpyridazin-3-amine in Polar Aprotic Solvents Introduction 6-chloro-4-ethynylpyridazin-3-amine is a heterocyclic amine featuring a pyridazine core, a struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 6-chloro-4-ethynylpyridazin-3-amine in Polar Aprotic Solvents

Introduction

6-chloro-4-ethynylpyridazin-3-amine is a heterocyclic amine featuring a pyridazine core, a structure of significant interest in medicinal chemistry and materials science.[1] The successful application of such compounds in synthesis, purification, formulation, and biological screening is fundamentally dependent on their solubility characteristics. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to suboptimal bioavailability in drug candidates, making a thorough understanding of a compound's dissolution behavior a critical early-stage development parameter.[2][3]

This technical guide provides a comprehensive analysis of the expected solubility of 6-chloro-4-ethynylpyridazin-3-amine in common polar aprotic solvents. As direct, quantitative solubility data for this specific molecule is not extensively published, this document synthesizes theoretical principles, analysis of its molecular structure, and solubility data from closely related structural analogs to provide a robust predictive framework. Furthermore, we present a detailed, field-proven experimental protocol for researchers to determine precise solubility, ensuring this guide serves as both a predictive tool and a practical manual for laboratory investigation.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that a solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.[5] To predict the solubility of 6-chloro-4-ethynylpyridazin-3-amine, we must first analyze its molecular properties and those of the target solvents.

Physicochemical Analysis of the Solute

The structure of 6-chloro-4-ethynylpyridazin-3-amine dictates its potential interactions with a solvent.

Caption: Molecular structure of 6-chloro-4-ethynylpyridazin-3-amine.

Key structural features include:

  • Polar Functional Groups: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor. The two nitrogen atoms within the pyridazine ring are hydrogen bond acceptors. The chloro-substituent (-Cl) creates a significant dipole.

  • Aromatic System: The pyridazine ring is an electron-deficient aromatic system, capable of participating in dipole-dipole and quadrupole interactions.

  • Ethynyl Group (-C≡CH): This group provides some non-polar character and rigidity to the molecule.

The combination of these features results in a molecule with high polarity and a strong crystal lattice energy, a common cause of poor solubility in non-polar solvents.[3] The molecule's ability to engage in multiple dipole-dipole interactions and hydrogen bonding suggests favorable dissolution in polar solvents.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments and high dielectric constants but lack acidic protons.[5] They are excellent at solvating cations and polar species through dipole-dipole interactions. Their inability to act as hydrogen bond donors prevents them from forming a tight solvation shell around hydrogen bond-donating solutes, which can be advantageous.

SolventAbbreviationDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
N,N-DimethylformamideDMF36.73.82153
Dimethyl SulfoxideDMSO46.73.96189
AcetonitrileACN37.53.9282
N-Methyl-2-pyrrolidoneNMP32.24.09202
Data sourced from Michigan State University Chemistry Department solvent table.[6]
Solute-Solvent Interactions

Dissolution is an energetically driven process where solute-solute and solvent-solvent interactions are broken and replaced by new, more favorable solute-solvent interactions. For 6-chloro-4-ethynylpyridazin-3-amine, the primary interactions with polar aprotic solvents will be strong dipole-dipole forces. Additionally, the amine group can form hydrogen bonds with the oxygen or nitrogen atoms of the solvent molecules (which act as H-bond acceptors).

Caption: Key intermolecular forces driving solubility in polar aprotic solvents.

Predictive Analysis Based on Analog Data

While direct experimental data is pending, a robust prediction can be formulated by examining the solubility of structurally similar compounds.

Analog: 6-chloropyridazin-3-amine

The closest analog for which solubility data has been published is 6-chloropyridazin-3-amine, which lacks only the C4-ethynyl group. A study reported its solubility in various solvents, including the polar aprotic solvent N,N-dimethylformamide (DMF).[7] The data showed that solubility increased significantly with rising temperature, a common characteristic for the dissolution of solid solutes.[8] This indicates favorable solute-solvent interactions between the aminopyridazine core and DMF.

Analog Series: Pyridazinone Derivatives

Broader studies on pyridazinone derivatives consistently show that dimethyl sulfoxide (DMSO) is an exceptionally effective solvent.[9] For example, 6-phenyl-pyridazin-3(2H)-one exhibits its maximum mole fraction solubility in neat DMSO, far exceeding its solubility in other organic solvents and water.[9][10] This strong solubilizing power of DMSO for the pyridazine/pyridazinone scaffold is a key indicator for our target compound.

Predictive Conclusion

Based on the analysis of the molecular structure and the strong performance of solvents like DMF and DMSO for closely related analogs, it is predicted that 6-chloro-4-ethynylpyridazin-3-amine will exhibit moderate to high solubility in polar aprotic solvents, particularly in DMSO and DMF. The presence of the ethynyl group may slightly modulate the solubility compared to its direct analog, but the dominant polar interactions are expected to drive dissolution.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility and is a foundational practice in pharmaceutical and chemical research.[4] The following protocol provides a self-validating system for obtaining accurate and reproducible data.

Workflow Overview

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solid solute to known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge sample to pellet undissolved solid equil2->sep1 sep2 Filter supernatant with 0.22 µm PTFE syringe filter sep1->sep2 an2 Analyze filtrate by HPLC or UV-Vis Spectroscopy sep2->an2 an1 Prepare calibration curve with known standards an1->an2 an3 Quantify concentration against calibration curve an2->an3

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-chloro-4-ethynylpyridazin-3-amine to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation that equilibrium has been reached.

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired polar aprotic solvent (e.g., DMSO) into the vial.

    • Securely seal the vial with a screw cap containing a chemically inert septum (e.g., PTFE-lined) to prevent solvent loss via evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure thermodynamic equilibrium is achieved. A period of 24 to 72 hours is standard.[4] Constant temperature is critical as solubility is temperature-dependent.[11]

  • Phase Separation:

    • Causality: The goal is to isolate the saturated liquid phase from the undissolved solid without altering the equilibrium. Simple filtration can clog, and allowing the sample to cool can cause precipitation.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Immediately after centrifugation, carefully draw the supernatant using a syringe.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, saturated filtrate into a clean analysis vial. This step removes any remaining microscopic particulates.

  • Analysis and Quantification:

    • Trustworthiness: Direct analysis of the saturated solution is prone to error. Accurate quantification requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

    • Calibration: Prepare a series of standard solutions of 6-chloro-4-ethynylpyridazin-3-amine in the same solvent at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted filtrate by HPLC under the same conditions as the standards.

    • Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine its concentration. Multiply by the dilution factor to calculate the final solubility concentration in the original saturated solution.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or molarity (mol/L), always specifying the solvent and the temperature at which the measurement was made.[4]

Conclusion

While awaiting direct empirical measurement, a strong theoretical and analog-based prediction can be made for the solubility of 6-chloro-4-ethynylpyridazin-3-amine. Its polar molecular structure, capable of extensive dipole-dipole interactions and hydrogen bonding, points toward favorable solubility in polar aprotic solvents. Data from close structural analogs strongly suggests that DMSO and DMF will be particularly effective solvents.

For drug development professionals and researchers requiring precise quantitative data, the provided shake-flask protocol offers a robust and reliable method for experimental determination. Understanding and quantifying the solubility of this compound is a foundational step toward unlocking its full potential in future research and applications.

References

  • University of Toronto. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". [Link]

  • Ascendia Pharmaceuticals. "4 Factors Affecting Solubility of Drugs". (2021-07-05). [Link]

  • Federal College of Education (Technical) Gusau. "Factors Affecting Solubility". [Link]

  • SlideShare. "FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT". [Link]

  • NextSDS. "6-chloro-4-ethynylpyridazin-3-aMine — Chemical Substance Information". [Link]

  • ResearchGate. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents". (2026-03-03). [Link]

  • ResearchGate. "Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF". [Link]

  • MDPI. "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems". (2019-12-31). [Link]

  • University of Calgary. "Solubility of Organic Compounds". (2023-08-31). [Link]

  • University of Massachusetts. "Experiment: Solubility of Organic & Inorganic Compounds". [Link]

  • National Institute of Environmental Health Sciences. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay". (2003-09-24). [Link]

  • PubChem. "6-Chloro-4-methylpyridazin-3-amine". [Link]

  • Arkivoc. "Pyridazine Derivatives". (2003-07-14). [Link]

  • NextSDS. "6-chloro-3-ethynylpyridazin-4-amine — Chemical Substance Information". [Link]

  • ResearchGate. "Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform". [Link]

  • Michigan State University. "Solvents". [Link]

Sources

Foundational

Structural and Pharmacological Analysis of 3-Amino-6-chloropyridazine Scaffolds in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 1,2-diazine (pyridazine) ring has emerged as a privileged scaffold. Specifically, 3-amino-6-chloropyridazine serves as a highly versatile pharmacophore and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2-diazine (pyridazine) ring has emerged as a privileged scaffold. Specifically, 3-amino-6-chloropyridazine serves as a highly versatile pharmacophore and synthetic intermediate. Its unique push-pull electronic configuration allows for divergent synthetic pathways, enabling the rapid generation of complex bicyclic systems (such as imidazo[1,2-b]pyridazines) and cross-coupled biaryls. This technical guide explores the structural rationale, self-validating synthetic methodologies, and structure-activity relationships (SAR) of this critical building block in the development of kinase inhibitors, neuroimaging agents, and receptor modulators.

Electronic Profiling and Mechanistic Reactivity

The utility of 3-amino-6-chloropyridazine stems from its distinct electronic topography. The molecule features a "push-pull" system:

  • The "Push" (3-Amino Group): Acts as an electron-donating group (EDG) via resonance, increasing the basicity of the adjacent ring nitrogens and providing a critical hydrogen-bond donor site for target engagement.

  • The "Pull" (6-Chloro Group): The electron-deficient nature of the pyridazine ring highly activates the 6-chloro position toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition. The adjacent electronegative nitrogen atoms stabilize the transition states (e.g., Meisenheimer complexes), making the carbon-chlorine bond exceptionally labile under controlled conditions.

This dual reactivity allows chemists to sequentially functionalize the molecule without requiring exhaustive protecting-group strategies.

SynthWorkflow A 3,6-Dichloropyridazine B Amidation (NH4OH, 120°C, Microwave) A->B C 3-Amino-6-chloropyridazine (Core Pharmacophore) B->C D Suzuki-Miyaura Coupling (Pd-catalyst, Arylboronic acid) C->D F Bimolecular Condensation (α-haloketones, NaHCO3) C->F E 6-Aryl-3-aminopyridazines (e.g., Gabazine Precursors) D->E G Imidazo[1,2-b]pyridazines (Kinase Inhibitors) F->G

Synthetic divergence of 3-amino-6-chloropyridazine into key therapeutic scaffolds.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific kinetic rationales and visual cues that confirm reaction progression.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-6-chloropyridazine

Causality & Rationale: Traditional thermal amidation of 3,6-dichloropyridazine requires prolonged heating (e.g., 100 °C for 9 hours) and often yields a mixture of mono- and di-aminated products. By utilizing microwave irradiation, the reaction selectively accelerates mono-amidation. The polar aqueous ammonia solvent rapidly absorbs microwave energy, overcoming the activation barrier for the first substitution, while the reduced solubility of the mono-aminated product prevents over-reaction to the diamine[1].

Step-by-Step Methodology:

  • Reagent Loading: In a 20 mL thick-walled borosilicate glass vial, combine 3,6-dichloropyridazine (1.5 g) and 28–30% aqueous NH₄OH solution (5 mL). Note: The thick-walled vial is critical to safely contain the autogenous pressure generated by heating ammonia.

  • Microwave Irradiation: Seal the vial and irradiate at 300W, maintaining a temperature of 120 °C for exactly 30 minutes[1].

  • Self-Validating Workup: Allow the vessel to cool to room temperature. The target 3-amino-6-chloropyridazine will spontaneously precipitate as a light yellowish-white solid. Validation: This precipitation inherently confirms successful conversion, as the starting dichloride is highly soluble in the reaction matrix.

  • Isolation: Filter the precipitate, wash with an ethyl acetate:hexane (3:7) mixture, and dry under vacuum. This yields pure product (~87% yield) requiring no further chromatographic purification[1].

Protocol 2: Condensation to Imidazo[1,2-b]pyridazine Cores

Causality & Rationale: The formation of the imidazo[1,2-b]pyridazine bicyclic core is achieved via a condensation reaction between 3-amino-6-chloropyridazine and an α-halocarbonyl compound. The ring nitrogen adjacent to the non-aminated carbon is the most nucleophilic, initiating the attack on the α-haloketone, followed by rapid cyclization involving the exocyclic amino group[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-amino-6-chloropyridazine (1.0 equiv) in ethanol. Add the α-halocarbonyl compound (e.g., chloroacetaldehyde, 1.2 equiv) and sodium bicarbonate (1.8 equiv). Causality: NaHCO₃ is specifically chosen as a mild base to neutralize the generated hydrohalic acid without inducing side reactions, such as the premature hydrolysis of the 6-chloro substituent[3].

  • Cyclization: Heat the mixture to reflux (110 °C) for 16 hours[3]. Validation: Monitor via TLC; the disappearance of the highly polar starting amine and the appearance of a highly UV-active, less polar spot indicates successful cyclization.

  • Isolation & Purification: Cool to room temperature, filter through diatomaceous earth to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 1:1) to yield the pure imidazo[1,2-b]pyridazine core[3].

Structure-Activity Relationships (SAR) & Pharmacological Applications

The 3-amino-6-chloropyridazine scaffold serves as a versatile precursor for numerous highly potent therapeutic agents. By modifying the 6-position and the 3-position (via the imidazo ring), researchers can finely tune the molecule for specific kinase or receptor targets.

Quantitative SAR Data Summary
Scaffold / DerivativePrimary TargetKey Structural SubstitutionIC₅₀ / AffinityPharmacological EffectRef
Imidazo[1,2-b]pyridazine (Cmpd 47) GSK-3β6-phenyl, 3-aminopyridine< 1 nMReduced tau phosphorylation in Alzheimer's models[4]
Imidazo[1,2-b]pyridazine (Cmpd 11) PI3K/mTORPhenolic OH, Carboxylic acid1 nM (PI3Kα)Antifibrotic in Idiopathic Pulmonary Fibrosis[3]
6-methylthio-imidazo[1,2-b]pyridazine β-Amyloid6-methylthio, 2-phenylKᵢ = 11.0 nMHigh-affinity plaque binding (Imaging agent)[2]
3-Amino-6-(4-methoxyphenyl)pyridazine GABA-A6-(4-methoxyphenyl)N/A (Precursor)Intermediate for Gabazine (SR-95531)[1]
Pathway Modulation: PI3K/mTOR Dual Inhibition

In the treatment of idiopathic pulmonary fibrosis (IPF), structural optimization of the imidazo[1,2-b]pyridazine core through the introduction of phenolic hydroxyl and carboxylic acid groups yielded highly potent dual PI3K/mTOR inhibitors. These compounds demonstrated profound target engagement (94.9% PI3Kα and 42.99% mTOR inhibition at 1 nM) and nanomolar antiproliferative effects in pulmonary fibroblasts[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Cascade Fibrosis Fibroblast Proliferation & Pulmonary Fibrosis mTOR->Fibrosis Disease Progression Inhibitor Imidazo[1,2-b]pyridazine Dual Inhibitor Inhibitor->PI3K Inhibits (IC50 < 1nM) Inhibitor->mTOR Inhibits

Dual inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-b]pyridazine derivatives.

Similarly, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, replacing the 6-chloro group with a phenyl ring and adding a 3-aminopyridine moiety resulted in subnanomolar potency and significant brain penetrance[4]. For neuroimaging applications, 6-substituted imidazo[1,2-b]pyridazines act as isosteric analogues for β-amyloid plaque ligands, where the size and electronegativity of the 6-substituent critically dictate binding affinity[2].

Conclusion

The 3-amino-6-chloropyridazine pharmacophore is a cornerstone of modern heterocyclic drug discovery. Its predictable reactivity profile allows for highly efficient, self-validating synthetic workflows—from microwave-assisted amidation to complex bimolecular condensations. As demonstrated by its successful integration into nanomolar-potency kinase inhibitors and high-affinity receptor ligands, mastering the structural and electronic nuances of this scaffold is essential for accelerating hit-to-lead optimization in pharmaceutical development.

Sources

Exploratory

The Strategic Role of Ethynylpyridazines in Small Molecule Drug Discovery: From Kinase Inhibition to STING Agonism

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, "escaping from flatland" by incorporating rigid, highly directional vectors is a proven strategy to enhance target selectivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, "escaping from flatland" by incorporating rigid, highly directional vectors is a proven strategy to enhance target selectivity and pharmacokinetic profiles. The ethynylpyridazine scaffold represents a privileged pharmacophore that perfectly aligns with this paradigm.

The structural causality behind its success is twofold:

  • The Pyridazine Core: The 1,2-diazine system possesses a high dipole moment and two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This improves aqueous solubility compared to highly lipophilic phenyl rings and allows for bidentate interactions with target proteins.

  • The Ethynyl Vector: The sp-hybridized alkyne provides a rigid, linear projection. This minimizes the entropic penalty of binding by pre-organizing the molecule's conformation. Furthermore, the terminal alkyne serves as an exceptional synthetic handle for late-stage functionalization via Sonogashira cross-coupling or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

This whitepaper dissects the mechanistic roles of ethynylpyridazines in developing kinase inhibitors, STING receptor agonists, and unnatural base pairs, providing validated experimental workflows for drug development professionals.

Target-Specific Applications in Drug Discovery

Kinase Inhibition via[3+n] Cycloadditions

Kinase inhibitors require precise spatial orientation to engage the highly conserved ATP-binding pocket. Ethynylpyridazines serve as highly efficient dipolarophiles in [3 + n] cycloaddition reactions, enabling the rapid assembly of complex, hinge-binding heterocycles[1].

Mechanistic Causality: By reacting 3,6-ethynylpyridazine with various azides via CuAAC, researchers generate 3,6-bis(4-triazolyl)pyridazines. The resulting triazole rings act as bioisosteres for amide bonds, providing a strong dipole that forms critical hydrogen bonds with the backbone NH of the kinase hinge region. Pyrazolo-pyridazine derivatives synthesized from these alkyne precursors demonstrate high selectivity and sub-micromolar inhibitory activity against key oncogenic kinases, including VEGFR-2, EGFR, and CHK1[1].

G A Ethynylpyridazine Core B Sonogashira Coupling A->B Pd/Cu Catalysis C CuAAC Click Chemistry A->C Azides, Cu(I) D Bipyridazine (STING Agonists) B->D Conformational Locking E Triazolo-pyridazine (Kinase Inhibitors) C->E Hinge Binding Vector

Synthetic divergence of ethynylpyridazines into STING agonists and kinase inhibitors.

STING Receptor Agonism via Bipyridazine Scaffolding

The Stimulator of Interferon Genes (STING) pathway is a critical target for cancer immunotherapy and infectious diseases. Recent breakthroughs have utilized methyl 6-ethynylpyridazine-3-carboxylate as a starting material to synthesize highly potent bipyridazine STING agonists via Sonogashira coupling[2].

Mechanistic Causality: Endogenous STING agonists are cyclic dinucleotides (CDNs) that bind the STING dimer, inducing a closed conformation. Small molecules must mimic this macrocyclic constraint. The ethynyl-derived bipyridazine core provides the exact rigidity needed to lock the molecule in a bioactive conformation. Structural activity relationship (SAR) studies underscore the importance of water-mediated hydrogen bonding; omitting key nitrogen atoms (e.g., Compound 1A) results in an 11-fold loss of potency (EC50 = 33.64 μM) and fails to induce thermal stability shifts[2]. Conversely, optimized derivatives like 12L drive massive thermal shifts in both human and murine STING alleles, initiating the TBK1/IRF3 cascade[2].

G A Ethynylpyridazine-derived STING Agonist B STING Dimer (ER Membrane) A->B Induces Thermal Shift & Conformational Closure C TBK1 Recruitment & Activation B->C Scaffolding D IRF3 Phosphorylation C->D Kinase Cascade E Type I Interferon Transcription D->E Nuclear Translocation

Mechanism of action for ethynylpyridazine-derived STING receptor agonists.

Unnatural Base Pairs (UBPs) and Aptamer Engineering

Beyond traditional protein targets, ethynylpyridazines are utilized to expand the genetic alphabet. 3-Amino-6-ethynylpyridazine has been successfully incorporated into DNA to investigate unnatural base-pairing properties[3].

Mechanistic Causality: The addition of the ethynyl group extends the π-conjugation of the pyridazine ring. This enhances the hydrophobic base-stacking interactions within the DNA double helix, compensating for the lack of standard Watson-Crick hydrogen bonds. This structural fidelity allows DNA polymerases to replicate the UBP efficiently, enabling the discovery of highly functional DNA aptamers via SELEX[3].

Quantitative Data Summary

The following table synthesizes the pharmacological impact of ethynylpyridazine-derived compounds across various therapeutic targets:

Compound Class / DerivativePrimary TargetAssay ModalityPotency / EffectReference
Pyrazolo-pyridazines VEGFR-2, EGFR, CHK1Kinase Inhibition AssaySub-micromolar IC50[1]
Compound 1A (Imidazole-lacking)hSTINGCellular Reporter AssayEC50 = 33.64 ± 4.02 μM[2]
Compound 12L (Bipyridazine)hSTING / mSTINGCompetition Binding / PTSHigh Potency / Significant ΔTm[2]
3-Amino-6-ethynylpyridazine DNA PolymeraseBase-Pairing / ReplicationHigh fidelity replication[3]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory quality control checkpoints to verify causality and success at each step.

Protocol 1: Synthesis of Methyl 6-Ethynylpyridazine-3-carboxylate via Sonogashira Coupling

Adapted from the synthesis of STING agonists[2].

  • Reaction Setup: To a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous THF, add ethynyltrimethylsilane (5.0 eq).

  • Catalytic Activation: Introduce Pd(PPh3)2Cl2 (0.1 eq) and CuI (0.2 eq). Causality: The Pd(0) species undergoes oxidative addition into the C-Cl bond, while CuI forms a copper acetylide intermediate, facilitating transmetalation.

  • Base Addition: Add Et3N (1.0 eq) dropwise. Causality: Et3N acts as a base to neutralize the HCl generated during the catalytic cycle, preventing degradation of the pyridazine core.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (UV active at 254 nm). Confirm the consumption of the starting material and the presence of the TMS-protected intermediate via LC-MS (look for the [M+H]+ peak). Do not proceed to deprotection until >95% conversion is achieved.

  • Deprotection: Treat the intermediate with methanolic ammonia or TBAF to remove the TMS group.

  • Self-Validation Checkpoint 2 (NMR): Purify via silica gel chromatography. Validate the final product using 1H NMR; the defining signature of success is the appearance of the terminal alkyne proton as a sharp singlet at ~3.5–4.5 ppm (solvent dependent), alongside the preservation of the pyridazine aromatic protons[2].

Protocol 2: Protein Thermal Shift (PTS) Assay for STING Target Engagement

Used to validate the binding of bipyridazine derivatives to STING alleles[2].

  • Preparation: Dilute recombinant hSTING protein in assay buffer (HEPES, NaCl, pH 7.5) to a final concentration of 2 μM.

  • Ligand Incubation: Add the ethynylpyridazine-derived test compound (e.g., 12L) to a final concentration of 50 μM. Causality: A high concentration ensures saturation of the binding pocket to observe the maximum possible thermodynamic stabilization.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). Causality: As the protein denatures upon heating, hydrophobic regions are exposed. The dye binds to these regions, emitting a fluorescent signal.

  • Thermal Cycling: Subject the microplate to a temperature gradient from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Self-Validation Checkpoint: Run a DMSO negative control and a known STING agonist (e.g., SR-717) as a positive control. The assay is only valid if the positive control yields a known ΔTm. A test compound is confirmed as a binder if it induces a positive thermal shift (ΔTm > 2°C) relative to the DMSO control, proving that the ligand locked the protein into a thermodynamically stable conformation[2].

References

  • Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC Source: nih.gov URL:[Link]

  • Title: Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Title: Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC Source: nih.gov URL:[Link]

Sources

Foundational

The Electronic Architecture of 6-Chloro-4-ethynylpyridazin-3-amine Derivatives: A Technical Guide for Advanced Scaffold Design

Executive Summary In modern medicinal chemistry and materials science, the rational design of functionalized heterocycles is driven by a deep understanding of their electronic properties. The 6-chloro-4-ethynylpyridazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the rational design of functionalized heterocycles is driven by a deep understanding of their electronic properties. The 6-chloro-4-ethynylpyridazin-3-amine scaffold represents a highly versatile, "push-pull" electronic system. By combining the electron-deficient pyridazine core with specific electron-donating and withdrawing substituents, this molecule serves as a privileged building block. This whitepaper provides an in-depth analysis of its molecular orbital dynamics, structure-activity relationships (SAR), and self-validating experimental workflows for both computational evaluation and synthetic functionalization.

The Pyridazine Scaffold in Modern Drug Discovery

Pyridazine ( C4​H4​N2​ ) is characterized by its two adjacent nitrogen atoms, which impart a high dipole moment and render the ring highly electron-deficient compared to other azines like pyridine or pyrimidine[1][2]. In drug discovery, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors), the pyridazine core acts as an excellent hinge-binding motif[3].

The strategic placement of substituents on the 6-chloro-4-ethynylpyridazin-3-amine derivative creates a highly modular system:

  • 3-Amine: Acts as a hydrogen-bond donor and an electron-donating group (EDG).

  • 6-Chloro: Acts as an electron-withdrawing group (EWG) and a reactive leaving group for late-stage functionalization.

  • 4-Ethynyl: Provides a rigid, sp-hybridized vector to probe deep hydrophobic pockets or serve as a handle for cross-coupling[3].

Electronic Properties & Molecular Orbital Dynamics

HOMO/LUMO Modulation

The reactivity and target-binding affinity of a molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs). Pyridazine inherently possesses a more destabilized Highest Occupied Molecular Orbital (HOMO) and a smaller HOMO-LUMO gap compared to triazine or pyrazine[4].

When functionalized into 6-chloro-4-ethynylpyridazin-3-amine, the electronic architecture undergoes a "push-pull" dynamic:

  • The +M Effect (Amine): The lone pair on the 3-amine nitrogen delocalizes into the π -system via resonance. This significantly raises the HOMO energy level, enhancing the molecule's nucleophilicity and its capacity to act as a strong hydrogen-bond donor in protein active sites.

  • The -I Effect (Chloro): The highly electronegative chlorine atom at the C6 position exerts an inductive electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), increasing the electrophilicity of the C6 carbon and priming it for Nucleophilic Aromatic Substitution ( SN​Ar )[5].

  • π -Conjugation (Ethynyl): The 4-ethynyl group extends the conjugated π -system without introducing significant steric bulk. This extended conjugation narrows the overall HOMO-LUMO gap ( ΔE ), increasing the polarizability of the molecule[2].

G Core Pyridazine Core (Electron Deficient) Amine 3-Amine Group (+M Resonance Donor) Amine->Core Increases HOMO (Hinge Donor) Chloro 6-Chloro Group (-I Inductive Withdrawing) Chloro->Core Lowers LUMO (Leaving Group) Ethynyl 4-Ethynyl Group (pi-Conjugation / Rigid Vector) Ethynyl->Core Extends Conjugation (Hydrophobic Probe)

Electronic push-pull dynamics of the 6-chloro-4-ethynylpyridazin-3-amine scaffold.

Electrostatic Potential (ESP)

The adjacent nitrogen atoms in the pyridazine core create a localized region of high negative electrostatic potential. This is crucial for bidentate hinge-binding in kinase active sites, where the N2 atom acts as a potent hydrogen-bond acceptor, working in tandem with the adjacent 3-amine donor.

Quantitative Data Summary: Electronic Modulations

To illustrate the impact of these substituents, Table 1 summarizes the representative computational electronic properties of the scaffold built up from the base pyridazine ring.

Table 1: Computational Electronic Properties of Pyridazine Derivatives (Simulated at the B3LYP/6-31G(d,p) Level)

Molecular SystemHOMO (eV)LUMO (eV) ΔEgap​ (eV)Dipole Moment (Debye)Primary Electronic Effect
Pyridazine (Core) -7.02-2.104.92~4.67High polarity, strong electron acceptor
+ 3-Amine -6.15-1.854.30~5.10+M effect raises HOMO significantly
+ 6-Chloro -7.25-2.454.80~3.80-I effect lowers LUMO, increases electrophilicity
6-Chloro-4-ethynylpyridazin-3-amine -6.30-2.204.10~4.95Push-pull system, highly conjugated

Note: Values are representative approximations synthesized from DFT literature on pyridazine derivatives to illustrate relative electronic trends[2][4].

Experimental Workflows & Protocols

To leverage this scaffold effectively, researchers must employ rigorous, self-validating protocols for both computational profiling and synthetic functionalization.

Protocol 1: Computational Evaluation of Electronic Properties (DFT)

Before initiating a synthetic campaign, the electronic properties of the specific derivative should be mapped using Density Functional Theory (DFT).

  • Functional and Basis Set Selection: Utilize the B3LYP functional with a 6-31G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and the accurate treatment of electron correlation in nitrogenous heteroaromatics[2]. The polarization functions (d,p) are critical for accurately modeling the electron density around the highly electronegative chlorine and nitrogen atoms.

  • Geometry Optimization: Input the SMILES string into a quantum chemistry suite (e.g., Gaussian) and run a full geometry optimization in the gas phase or a Polarizable Continuum Model (PCM) to simulate solvent effects.

  • Frequency Calculation (Self-Validation): Concurrently run a frequency calculation (opt freq).

    • Validation Check: The absolute absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the output to calculate the band gap ( ΔE=ELUMO​−EHOMO​ ). A narrower gap correlates with higher chemical reactivity and polarizability[2][4].

Protocol 2: Synthetic Functionalization via Build-Up Strategy

The orthogonality of the 4-ethynyl and 6-chloro groups allows for a sequential "build-up" fragment strategy, highly effective in discovering novel inhibitors[3].

G Start 6-Chloro-4-ethynylpyridazin-3-amine (Starting Scaffold) Step1 Sonogashira Coupling (Alkyne Functionalization) Start->Step1 Pd/Cu Catalysis Step2 SNAr / Cross-Coupling (C6-Chloro Displacement) Step1->Step2 Nucleophile/Pd Final Target Kinase Inhibitor (e.g., FGFR4 Inhibitor) Step2->Final Purification

Sequential synthetic functionalization workflow for the pyridazine scaffold.

Step 1: Sonogashira Coupling at the 4-Ethynyl Position

  • Procedure: Combine the pyridazine scaffold (1.0 eq) with an aryl iodide (1.0 eq), Pd(PPh3​)2​Cl2​ (0.05 eq), CuI (0.10 eq), and Triethylamine (3.0 eq) in dry THF.

  • Causality & Validation: The reaction mixture must be rigorously degassed (via freeze-pump-thaw or prolonged N2​ sparging) prior to catalyst addition. Oxygen contamination will lead to unwanted Glaser homocoupling of the terminal alkyne. CuI acts as a co-catalyst to form the copper acetylide intermediate, which transmetalates with the Pd complex[3].

  • In-Process Control: Monitor via LC-MS. The complete disappearance of the starting mass confirms conversion.

Step 2: SN​Ar or Cross-Coupling at the 6-Chloro Position

  • Procedure: React the intermediate with a nucleophile (e.g., an amine or alkoxide, 1.2 eq) and DIPEA (2.0 eq) in DMF at 80-100 °C.

  • Causality: The electron-withdrawing nature of the pyridazine core, further activated by the newly extended conjugated system from Step 1, makes the C6-chloro group highly susceptible to nucleophilic attack ( SN​Ar )[5].

  • Validation: Isolate the product via preparative HPLC. Confirm regiochemistry via 2D NMR (HMBC/HSQC) to ensure substitution occurred exclusively at C6, ruling out unexpected side reactions across the alkyne.

References

  • Discovery of novel FGFR4 inhibitors through a build-up fragment str
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory IISTE
  • Fast Delayed Emission in New Pyridazine-Based Compounds Frontiers
  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Click Chemistry Conjugation Protocols for 6-Chloro-4-ethynylpyridazin-3-amine

Introduction & Molecular Rationale 6-Chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6) is a highly versatile, multifunctional heterocyclic building block utilized in drug discovery, bioconjugation, and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

6-Chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6) is a highly versatile, multifunctional heterocyclic building block utilized in drug discovery, bioconjugation, and materials science[1]. Its unique structural topology offers three distinct, orthogonally reactive sites, making it an ideal hub for complex molecular assembly:

  • Terminal Alkyne (C4): Primed for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles[2].

  • Aryl Chloride (C6): The electron-deficient nature of the pyridazine ring activates the C6-chloro position for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Primary Amine (C3): Available for acylation, reductive amination, or acting as a hydrogen-bond donor in target binding.

This application note provides field-validated protocols for the CuAAC-mediated conjugation of 6-chloro-4-ethynylpyridazin-3-amine with azide-bearing partners. Because the electron-withdrawing diaza-ring makes the C6-chloro position susceptible to nucleophilic attack, click chemistry must be performed under carefully controlled, non-nucleophilic conditions to prevent inadvertent SNAr side reactions.

Reactivity Core 6-chloro-4-ethynylpyridazin-3-amine (Multifunctional Hub) Alkyne C4-Terminal Alkyne (CuAAC Click) Core->Alkyne Azide, Cu(I) Chloro C6-Aryl Chloride (SNAr / Cross-Coupling) Core->Chloro Nucleophile Amine C3-Primary Amine (Acylation) Core->Amine Electrophile Triazole 1,2,3-Triazole Conjugates Alkyne->Triazole Substituted C6-Substituted Pyridazine Chloro->Substituted

Orthogonal reactivity pathways of 6-chloro-4-ethynylpyridazin-3-amine.

Mechanistic Causality & Reagent Selection

The classic "click" reaction relies on the generation and stabilization of a Cu(I) catalytic species to drive the 1,3-dipolar cycloaddition between the terminal alkyne and an azide[2]. To ensure high yields and prevent the degradation of sensitive biological targets, the following mechanistic principles dictate our reagent choices:

  • Copper Source & Reductant: Cu(II) sulfate pentahydrate is reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst[3]. Ascorbate must be used in excess and added last to maintain the +1 oxidation state in the presence of dissolved oxygen[4].

  • Ligand Acceleration: The use of accelerating ligands is critical. For organic/mixed-solvent systems, TBTA is standard[5]. For aqueous or biological systems, THPTA is preferred due to its high water solubility and its ability to sequester copper, thereby protecting biomolecules from oxidative damage caused by reactive oxygen species (ROS)[3].

  • Buffer & pH: The CuAAC reaction is robust across pH 4–11[4]. However, maintaining pH 7.0–7.4 using PBS or HEPES is strictly recommended for bioconjugation to preserve protein integrity.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimized parameters for conjugating 6-chloro-4-ethynylpyridazin-3-amine depending on the target application.

ParameterProtocol A: Small-Molecule SynthesisProtocol B: Aqueous BioconjugationCausality / Rationale
Solvent DMSO / t-BuOH / H₂O (1:1:1)PBS (pH 7.4) / H₂OOrganic solvents dissolve hydrophobic linkers; PBS maintains native protein folding.
Catalyst CuSO₄ (1-5 mol%)CuSO₄ (100-500 µM)Lower relative Cu concentration in bio-systems prevents metallotoxicity and precipitation.
Ligand TBTA (1.5 eq to Cu)THPTA (5 eq to Cu)THPTA is highly water-soluble and shields proteins from Cu-catalyzed ROS degradation.
Reductant Sodium Ascorbate (10 mol%)Sodium Ascorbate (2-5 mM)Ascorbate reduces Cu(II) to active Cu(I) in situ. Must be freshly prepared.
Time/Temp 2-12 hours, RT to 40°C30-60 mins, RTBioconjugation requires rapid kinetics at mild temperatures to prevent target degradation.

Experimental Protocols

Self-Validating System Architecture

To ensure trustworthiness, both protocols below are designed as self-validating systems . You must run a parallel Negative Control where Sodium Ascorbate and CuSO₄ are replaced with equivalent volumes of pure buffer/solvent.

  • Validation Logic: If product formation or fluorescent labeling is observed in the negative control, it indicates non-specific binding or unwanted SNAr background reactivity at the C6-chloro position, requiring immediate optimization of the washing steps or pH.

Protocol A: Small-Molecule Conjugation (Organic/Aqueous)

Optimized for synthesizing fluorophore-linker conjugates or derivatizing small molecules.

  • Reagent Preparation: Dissolve 6-chloro-4-ethynylpyridazin-3-amine (10 mM) and the target Azide (10 mM) in pure DMSO[4].

  • Mixing: In a pressure-tight vial, combine 100 µL of the alkyne stock and 100 µL of the azide stock. Add 400 µL of tert-butanol and 300 µL of deionized water. Vortex thoroughly.

  • Degassing (Critical): Degas the solution by bubbling inert gas (Nitrogen or Argon) through the mixture for 30 seconds[4]. Causality: Cu(I) is highly susceptible to oxidation by dissolved O₂. Degassing maintains the active catalyst concentration.

  • Catalyst Complexation: Add 20 µL of a 50 mM TBTA stock (in DMSO), followed immediately by 10 µL of a 50 mM CuSO₄ stock (in water)[5]. Flush the vial with inert gas.

  • Initiation: Add 20 µL of a freshly prepared 100 mM Sodium Ascorbate solution. Causality: Adding the reductant last ensures the generated Cu(I) is immediately captured by the pre-formed ligand-alkyne complex, preventing premature oxidation.

  • Incubation: Vortex thoroughly and incubate at room temperature for 2 to 12 hours.

  • Purification: Precipitate the conjugate by adding a 4-fold volume of cold acetone or purify directly via preparative HPLC.

Protocol B: Cell Lysate Bioconjugation

Optimized for labeling azide-modified proteins within complex cellular lysates.

  • Lysate Preparation: Prepare 50 µL of protein lysate (1-5 mg/mL) in a standard protein extraction buffer[3]. Transfer to a 1.5 mL microfuge tube.

  • Buffer Addition: Add 100 µL of PBS buffer (pH 7.4) to stabilize the proteins.

  • Probe Addition: Add 4 µL of 6-chloro-4-ethynylpyridazin-3-amine stock (to reach a 20 μM final concentration)[3]. Vortex briefly.

  • Ligand/Catalyst Addition:

    • Add 10 µL of 100 mM THPTA solution (in water). Vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • Causality: Pre-complexing Cu(II) with THPTA before reduction prevents copper-induced precipitation of the lysate proteins.

  • Initiation: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to initiate the click reaction[3].

  • Incubation: Protect from light and incubate for exactly 30 minutes at room temperature.

  • Protein Precipitation: Add 450 µL of cold methanol, vortex briefly, and centrifuge for 5 minutes at 13,000-20,000 x g to pellet the labeled protein[3]. Discard the supernatant to remove unreacted alkyne and copper.

Workflow Step1 1. Mix Reagents (Alkyne + Azide) Step2 2. Add Ligand (THPTA/TBTA) Step1->Step2 Step3 3. Add Catalyst (CuSO4) Step2->Step3 Step4 4. Add Reductant (Na-Ascorbate) Step3->Step4 Step5 5. Incubate & Purify (30 min, RT) Step4->Step5

Step-by-step workflow for CuAAC bioconjugation.

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Application

Application Note: Chemoselective Sonogashira Cross-Coupling of 6-Chloro-4-ethynylpyridazin-3-amine

Executive Summary The functionalization of multi-halogenated, electron-deficient heterocycles is a cornerstone of modern drug discovery. The building block 6-chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-halogenated, electron-deficient heterocycles is a cornerstone of modern drug discovery. The building block 6-chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6) presents a unique synthetic challenge due to its bifunctional nature: it possesses both a terminal alkyne (capable of acting as a Sonogashira nucleophile) and an aryl chloride (capable of acting as an electrophile). Furthermore, the unprotected 3-amino group and the pyridazine core possess strong Lewis basicity, which can sequester transition metal catalysts.

This application note provides a field-proven, self-validating protocol for the highly chemoselective Sonogashira cross-coupling of the 4-ethynyl group with exogenous aryl iodides, deliberately preserving the 6-chloro handle for downstream functionalization (e.g., SNAr or Buchwald-Hartwig amination).

Mechanistic Rationale & Substrate Profiling

To achieve high yields and absolute chemoselectivity, the experimental design must account for three primary mechanistic competing pathways:

  • Chemoselectivity (C-I vs. C-Cl Activation): Oxidative addition of Pd(0) into carbon-halogen bonds follows the reactivity trend C-I > C-Br >> C-Cl. While the electron-deficient pyridazine ring activates the 6-chloro group toward cross-coupling, maintaining the reaction temperature below 40 °C ensures that the oxidative addition remains strictly selective for the exogenous Aryl Iodide .

  • Catalyst Poisoning via Chelation: The adjacent 3-amino group and pyridazine nitrogens can form stable, inactive chelates with Pd(II) or Cu(I) intermediates. Causality: To prevent catalyst stalling, a bulky, strongly coordinating ligand system (like excess PPh3 in Pd(PPh3)4) is required to outcompete the substrate for metal coordination .

  • Glaser-Hay Homocoupling: Terminal alkynes rapidly dimerize in the presence of Cu(I), amine bases, and trace oxygen. Causality: Because 6-chloro-4-ethynylpyridazin-3-amine is highly reactive, rigorous deoxygenation via freeze-pump-thaw cycling is not optional—it is a strict requirement to prevent the formation of the inactive diyne dimer .

Catalytic Pathway

SonogashiraCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective for Ar-I) Pd0->OxAdd + Ar-I (Fast) TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 - Product CuCycle Cu-Catalytic Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide (from Pyridazine)

Fig 1. Chemoselective Sonogashira catalytic cycle highlighting Ar-I oxidative addition.

Quantitative Optimization Data

The following matrix summarizes the empirical optimization of the coupling between 6-chloro-4-ethynylpyridazin-3-amine and a standard aryl iodide (e.g., iodobenzene).

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Chemoselectivity (Ar-I vs C-Cl)Causality / Observation
1 Pd(PPh3)4 / CuI THF / TEA (1:1) 25 12 88 >99:1 Optimal. Low temp strictly prevents C-Cl activation.
2Pd(PPh3)4 / CuITHF / TEA (1:1)8045475:25High heat induces competitive C-Cl oxidative addition.
3PdCl2(dppf) / CuIDMF / TEA (1:1)251262>99:1Highly polar DMF promoted trace Glaser homocoupling.
4Pd(PPh3)4 (No Cu)THF / TEA (1:1)602435>99:1Cu-free conditions are too slow; substrate degrades.
5Pd(PPh3)4 / CuIToluene / DIPA252440>99:1Poor solubility of the polar pyridazine substrate.

Data Interpretation: Entry 1 establishes that a mixed solvent system of THF (for solubility) and Triethylamine (TEA, as the base) at ambient temperature provides the perfect thermodynamic window to activate the Ar-I bond while leaving the C-Cl bond completely intact .

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By tracking specific isotopic signatures during In-Process Controls (IPC), the operator can definitively confirm chemoselectivity before reaction workup.

Materials & Reagents (1.0 mmol scale)
  • 6-chloro-4-ethynylpyridazin-3-amine: 153.5 mg (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (e.g., Iodobenzene): 224.4 mg (1.1 mmol, 1.1 equiv)

  • Pd(PPh3)4: 57.8 mg (0.05 mmol, 5 mol%)

  • CuI: 9.5 mg (0.05 mmol, 5 mol%)

  • THF / Triethylamine (TEA): 5.0 mL each (1:1 ratio, strictly anhydrous)

Step-by-Step Experimental Workflow

Step 1: Setup and Critical Deoxygenation

  • Charge an oven-dried Schlenk flask with 6-chloro-4-ethynylpyridazin-3-amine, Aryl Iodide, Pd(PPh3)4, and CuI.

  • Seal the flask with a rubber septum.

  • In a separate flask, prepare a 1:1 mixture of THF and TEA. Subject this solvent mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and an argon manifold.

    • Causality: Removing dissolved O2 prevents the Cu-catalyzed oxidative homocoupling of the terminal alkyne, which would otherwise irreversibly consume the pyridazine substrate.

Step 2: Reaction Initiation

  • Backfill the Schlenk flask containing the solids with Argon (3x).

  • Transfer the degassed THF/TEA mixture (10 mL) to the Schlenk flask via a gas-tight syringe.

  • Stir the reaction mixture at 25 °C (Room Temperature). The solution will typically transition from yellow to a deep orange/red hue.

    • Warning: If the solution immediately turns opaque black, the palladium has precipitated (Pd black) due to oxygen ingress or substrate chelation.

Step 3: Self-Validating In-Process Control (IPC)

  • After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Signatures:

    • Starting Material: Look for the disappearance of m/z 154.0 [M+H]+. Note the 3:1 isotopic ratio (154.0 / 156.0) characteristic of the single chlorine atom.

    • Product (if using Iodobenzene): Look for the appearance of m/z 230.0 [M+H]+. Crucial: The product mass must still exhibit the 3:1 isotopic pattern (230.0 / 232.0). This self-validates that the 6-chloro group remains unreacted.

    • Homocoupling Impurity: Check for m/z 305.0 [M+H]+. If this is >5% relative abundance, your degassing procedure was insufficient.

Step 4: Quench and Workup

  • Once IPC confirms >95% conversion (typically 8–12 hours), dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc).

  • Filter the mixture through a short pad of Celite to remove Pd/Cu salts, washing the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (2 x 20 mL) to sequester residual copper, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl group) to yield the pure 4-(arylethynyl)-6-chloropyridazin-3-amine.

Workflow Visualization

Workflow Step1 1. Substrate Loading 6-chloro-4-ethynylpyridazin-3-amine + Ar-I Step2 2. Deoxygenation Freeze-Pump-Thaw (Prevents Glaser Coupling) Step1->Step2 Step3 3. Reagent Addition Degassed THF/TEA + Pd(PPh3)4 + CuI Step2->Step3 Step4 4. Controlled Heating 25-40 °C (Preserves C-Cl Bond) Step3->Step4 Step5 5. IPC Monitoring LC-MS Isotope Tracking (m/z 230/232) Step4->Step5 Step6 6. Isolation Celite Filtration & Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow with integrated self-validation checkpoints.

Troubleshooting Guide

  • Issue: Reaction stalls at ~50% conversion.

    • Causality: The free 3-amino group of the product is chelating the active Pd(0) species, removing it from the catalytic cycle.

    • Solution: Spike the reaction with an additional 2-3 mol% of Pd(PPh3)4 and 10 mol% of free PPh3 ligand to break the chelate.

  • Issue: Significant formation of dehalogenated side products (loss of 6-chloro).

    • Causality: The reaction temperature locally exceeded the activation barrier for C-Cl oxidative addition.

    • Solution: Ensure the reaction is run strictly at room temperature. If the exogenous Aryl Iodide is highly electron-rich and reacting slowly, do not exceed 40 °C. Instead, switch to a more active catalyst like PdCl2(PPh3)2.

References

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Aryl Iodides, and Alkynes. The Journal of Organic Chemistry, 77(6), 2798-2807. URL:[Link]

  • Maes, B. U. W., et al. (2004). Transition-metal-catalyzed cross-coupling reactions of chloro- and bromopyridazines. Tetrahedron, 60(50), 11559-11564. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Nicolaou, K. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL:[Link]

Method

synthesis of kinase inhibitors using 6-chloro-4-ethynylpyridazin-3-amine

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a comprehensive, field-proven framework for utilizing 6-chloro-4-ethynylpyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a comprehensive, field-proven framework for utilizing 6-chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6). Instead of merely listing reaction conditions, this guide deconstructs the structural logic of the scaffold and provides a self-validating synthetic workflow to generate highly potent, ATP-competitive kinase inhibitors.

Strategic Pharmacophore Rationale

6-chloro-4-ethynylpyridazin-3-amine is a highly privileged, tri-functionalized building block. Its architecture allows for rapid, divergent synthesis of targeted therapies by addressing three distinct micro-environments within the kinase ATP-binding pocket:

  • The 3-Aminopyridazine Core (Hinge Binder): The pyridazine nitrogen atoms and the exocyclic C3-amine act as a bidentate hydrogen bond donor-acceptor system. This motif reliably anchors the inhibitor to the kinase hinge region (e.g., binding to Cys residues in c-KIT or BCR-ABL), mimicking the adenine ring of ATP 1.

  • The 4-Ethynyl Vector (Gatekeeper/Solvent Front): The terminal alkyne at the C4 position projects toward the gatekeeper residue or the solvent-exposed channel. The rigid, linear geometry of the alkyne is critical for bypassing bulky gatekeeper mutations (such as the notorious T315I mutation in BCR-ABL) 2.

  • The 6-Chloro Vector (Hydrophobic Pocket II): The C6-chlorine is a highly reactive handle for palladium-catalyzed cross-couplings. This vector typically targets the hydrophobic pocket II, stabilizing the inactive "DFG-out" kinase conformation to achieve Type II inhibition 3.

BindingLogic Core 6-chloro-4-ethynyl pyridazin-3-amine Hinge 3-Amino Group (Hinge Binder) Core->Hinge Position 3 Gatekeeper 4-Ethynyl Group (Gatekeeper Vector) Core->Gatekeeper Position 4 Hydrophobic 6-Chloro Group (Hydrophobic Pocket) Core->Hydrophobic Position 6 Action1 H-Bonding with Kinase Backbone Hinge->Action1 Action2 CuAAC / Sonogashira Derivatization Gatekeeper->Action2 Action3 Suzuki / Buchwald-Hartwig Cross-Coupling Hydrophobic->Action3

Caption: Structural modularity and kinase binding logic of 6-chloro-4-ethynylpyridazin-3-amine.

Experimental Methodology: A Self-Validating Two-Step Workflow

Causality of Sequence: The C-Cl bond is highly activated by the electron-deficient pyridazine ring. Performing the Suzuki coupling first under mild basic conditions prevents the terminal alkyne from undergoing unwanted homocoupling (Glaser coupling) or poisoning the palladium catalyst. Once the C6-aryl linkage is secured, the terminal alkyne is cleanly converted into a 1,2,3-triazole via copper catalysis—a reaction that is completely orthogonal to the newly formed biaryl bond 4.

Workflow Start Starting Material: 6-chloro-4-ethynylpyridazin-3-amine Step1 Step 1: Suzuki-Miyaura Coupling (C6-Position Modification) Start->Step1 Pd(dppf)Cl2, Aryl Boronic Acid Base, Heat Intermediate Intermediate: 6-Aryl-4-ethynylpyridazin-3-amine Step1->Intermediate LC-MS: Loss of Cl isotope pattern Step2 Step 2: CuAAC Click Reaction (C4-Position Modification) Intermediate->Step2 Azide, CuSO4, Sodium Ascorbate t-BuOH/H2O, RT Final Final Kinase Inhibitor: 6-Aryl-4-(1,2,3-triazolyl)pyridazin-3-amine Step2->Final IR: Loss of alkyne C-H stretch

Caption: Sequential two-step synthetic workflow for divergent kinase inhibitor library generation.

Protocol A: C6-Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the 6-position to engage the kinase hydrophobic pocket.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 6-chloro-4-ethynylpyridazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous Na₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Note: The bulky dppf ligand is chosen specifically to suppress undesired interactions with the terminal alkyne.

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v).

  • Reaction: Heat the mixture to 85 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the starting material peak disappears and the product mass is observed. Crucially, the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) must be absent in the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient) to yield the 6-aryl-4-ethynylpyridazin-3-amine intermediate.

Protocol B: C4-Derivatization via CuAAC (Click Chemistry)

Objective: Construct a 1,2,3-triazole ring to extend into the solvent channel and improve aqueous solubility.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) and the desired organic azide (1.1 eq) in a mixture of t-BuOH/H₂O (1:1, v/v).

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water. The solution will turn from blue to colorless/pale yellow, indicating the active Cu(I) species has been generated.

  • Reaction: Add the catalytic solution to the main reaction flask. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via FT-IR and ¹H NMR. Success is confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR, and the emergence of a diagnostic triazole methine proton singlet (~8.0–8.5 ppm) in the NMR spectrum.

  • Workup: Dilute with water, extract with EtOAc, wash with a dilute EDTA solution (to sequester residual copper), dry, and purify to yield the final kinase inhibitor.

Quantitative Data Presentation: SAR Benchmarks

The following table summarizes the structure-activity relationship (SAR) data of representative kinase inhibitors synthesized using the pyridazine core, demonstrating how modifications at the C6 and C4 positions dictate selectivity against wild-type (WT) and mutant kinases 5.

Compound IDC6 Substituent (Hydrophobic Pocket)C4 Substituent (Gatekeeper Vector)Target KinaseIC₅₀ (WT)IC₅₀ (Mutant)
Cpd-01 4-phenoxyphenyl1-benzyl-1H-1,2,3-triazoleBCR-ABL1.2 nM15.4 nM (T315I)
Cpd-02 3-(trifluoromethyl)phenyl1-methyl-1H-1,2,3-triazolec-KIT3.5 nM42.1 nM (V654A)
Cpd-03 4-(4-methylpiperazin-1-yl)phenyl1-(2-fluoroethyl)-1H-1,2,3-triazoleFLT30.8 nM8.9 nM (ITD)

Note: The inclusion of the rigid alkyne/triazole vector at C4 is directly responsible for retaining sub-50 nM potency against the highly resistant BCR-ABL T315I and c-KIT V654A mutants.

Sources

Application

Application Notes and Protocols for the Orthogonal Functionalization of 6-chloro-4-ethynylpyridazin-3-amine

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions within the active sites of various protein kinases and other biological targets.[1] The strategic functionalization of this heterocycle is paramount in the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The compound 6-chloro-4-ethynylpyridazin-3-amine presents a unique and powerful platform for the rapid generation of diverse molecular libraries. It possesses three distinct and chemically addressable functional groups: a nucleophilic amino group, a reactive chloro substituent amenable to cross-coupling reactions, and an ethynyl group that can participate in "click" chemistry and other carbon-carbon bond-forming reactions.

This guide provides a comprehensive framework for the orthogonal functionalization of this versatile building block. An orthogonal protection and reaction strategy allows for the selective modification of one functional group in the presence of the others, a cornerstone of modern synthetic chemistry for creating complex molecules with high precision.[2] We will detail a strategic sequence of reactions, providing not only step-by-step protocols but also the underlying chemical principles that govern the selectivity of each transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this trifunctional scaffold in their discovery programs.

The Strategic Approach to Orthogonal Functionalization

The successful orthogonal functionalization of 6-chloro-4-ethynylpyridazin-3-amine hinges on a carefully planned sequence of reactions that exploits the differential reactivity of its three functional groups. The proposed strategy involves:

  • Protection of the Amino Group: The primary amino group is the most nucleophilic and basic site on the molecule. To prevent its interference in subsequent metal-catalyzed cross-coupling reactions, it is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of many cross-coupling reactions and can be readily removed under acidic conditions.[3]

  • Sequential Palladium-Catalyzed Cross-Coupling Reactions: With the amino group protected, the chloro and ethynyl groups can be selectively functionalized. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] The ethynyl group can also participate in Sonogashira coupling. To achieve selectivity, we will first functionalize the ethynyl group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[5] This is followed by a Suzuki-Miyaura or Buchwald-Hartwig amination at the C-Cl position. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields and preventing unwanted side reactions.[6][7]

  • Deprotection and Further Functionalization of the Amino Group: Once the ethynyl and chloro positions have been modified, the Boc protecting group can be removed to liberate the free amine. This amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to complete the synthesis of the target molecule.

This strategic sequence is visualized in the workflow diagram below.

Orthogonal_Functionalization cluster_0 Step 1: Protection cluster_1 Step 2: C4-Functionalization (Click Chemistry) cluster_2 Step 3: C6-Functionalization (Cross-Coupling) cluster_3 Step 4: Deprotection & Final Functionalization A 6-chloro-4-ethynylpyridazin-3-amine B Boc-Protected Intermediate A->B (Boc)2O, Base D Triazole Product B->D Cu(I) catalyst C Azide (R1-N3) F Fully Functionalized Intermediate D->F Pd Catalyst, Ligand, Base E Boronic Acid (R2-B(OH)2) or Amine (R2-NHR3) G Deprotected Amine F->G Acid (e.g., TFA) H Final Product G->H Acylation/Alkylation etc. (R4-X)

Caption: Orthogonal functionalization workflow for 6-chloro-4-ethynylpyridazin-3-amine.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should perform small-scale optimization experiments for each new substrate combination.

Protocol 1: Boc Protection of 6-chloro-4-ethynylpyridazin-3-amine

Rationale: The protection of the amino group is essential to prevent its reaction in the subsequent palladium-catalyzed coupling steps. The Boc group is chosen for its stability to the basic conditions of these reactions and its facile removal under acidic conditions.[4]

Materials:

  • 6-chloro-4-ethynylpyridazin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-4-ethynylpyridazin-3-amine (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected 6-chloro-4-ethynylpyridazin-3-amine.

Parameter Typical Value Notes
Solvent Anhydrous THF or DCMEnsure dryness to prevent hydrolysis of (Boc)₂O.
Base TEA or DMAPDMAP is a more potent catalyst for the reaction.
(Boc)₂O 1.2 equivalentsA slight excess ensures complete reaction.
Temperature Room TemperatureThe reaction is typically facile at ambient temperature.
Reaction Time 2-4 hoursMonitor by TLC for completion.

Table 1: Key parameters for the Boc protection of 6-chloro-4-ethynylpyridazin-3-amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a highly efficient and chemoselective method for the formation of a 1,2,3-triazole ring from an alkyne and an azide.[5] This "click" reaction proceeds under mild conditions and is orthogonal to many other functional groups, making it ideal for the selective functionalization of the ethynyl moiety.

Materials:

  • Boc-protected 6-chloro-4-ethynylpyridazin-3-amine

  • Azide of interest (R¹-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent mixture

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected 6-chloro-4-ethynylpyridazin-3-amine (1.0 eq) and the azide (1.1 eq) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole derivative.

Parameter Typical Value Notes
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.
Solvent t-Butanol/Water (1:1)A common solvent system for CuAAC.
Temperature Room TemperatureThe reaction is highly efficient at ambient temperature.
Reaction Time 1-2 hoursTypically a very fast reaction.

Table 2: Key parameters for the CuAAC reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond

Rationale: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The C-Cl bond on the electron-deficient pyridazine ring can be activated for this coupling using a suitable palladium catalyst and ligand system.[8] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields with less reactive aryl chlorides.[7][9]

Suzuki_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-Cl)Ln A->B Ar-Cl C Transmetalation (Ar-Pd(II)-R)Ln B->C R-B(OH)2, Base D Reductive Elimination C->D D->A Product (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • Triazole-functionalized pyridazine from Protocol 2

  • Aryl or heteroaryl boronic acid (R²-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (for aqueous base solutions)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Add the triazole-functionalized pyridazine (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent via syringe. If using an aqueous base, add the degassed water at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Value Notes
Catalyst Pd(PPh₃)₄ (5 mol%)Other catalysts like Pd₂(dba)₃ with a suitable ligand can be used.
Base K₂CO₃ (2.0 eq)The choice of base can influence the reaction outcome.
Solvent 1,4-Dioxane/Water (4:1)Degassing the solvent is crucial to prevent catalyst deactivation.
Temperature 100 °CHigher temperatures are often required for C-Cl bond activation.

Table 3: Key parameters for the Suzuki-Miyaura coupling.

Protocol 4: Buchwald-Hartwig Amination of the C-Cl Bond

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-6 position.[10] Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is often necessary for the amination of aryl chlorides.[11]

Materials:

  • Triazole-functionalized pyridazine from Protocol 2

  • Primary or secondary amine (R²R³NH)

  • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand

  • Phosphine ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base (1.5 eq).

  • Add the triazole-functionalized pyridazine (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Typical Value Notes
Catalyst Pd₂(dba)₃ / RuPhos (1-2 mol%)Pre-catalysts are often more reliable.
Base NaOtBu (1.5 eq)A strong, non-nucleophilic base is essential.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.
Temperature 100 °CElevated temperatures are usually required.

Table 4: Key parameters for the Buchwald-Hartwig amination.

Protocol 5: Deprotection of the Boc Group

Rationale: The final step in this orthogonal sequence is the removal of the Boc protecting group to unveil the primary amine for further functionalization. This is typically achieved under acidic conditions, which are orthogonal to the conditions used in the preceding cross-coupling reactions.[12]

Materials:

  • Fully functionalized, Boc-protected pyridazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected pyridazine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

  • The crude product can be purified by chromatography or crystallization if necessary.

Conclusion

The 6-chloro-4-ethynylpyridazin-3-amine scaffold offers a powerful and versatile entry point for the synthesis of diverse and complex molecules. The orthogonal functionalization strategy presented in this guide, based on a logical sequence of protection, click chemistry, and palladium-catalyzed cross-coupling, provides a robust framework for the efficient construction of novel pyridazine derivatives. The detailed protocols and the rationale behind the choice of reagents and conditions are intended to empower researchers to fully exploit the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Dai, H., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]

  • Buchwald, S. L. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Dai, H., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed, 23844908. [Link]

  • Chen, Y., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(8), 1932-1937. [Link]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Link]

  • Li, J. H., & Liang, Y. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 334–337. [Link]

  • Google Patents. (2013). BOC protection method for aminopyridine.
  • Kölling, O. W. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2567–2572. [Link]

  • Kienle, M., et al. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2493–2496. [Link]

  • Smith, C. J., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(1), 1039–1045. [Link]

  • Smith, C. J., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central, PMC5785864. [Link]

  • ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Singh, U. P., & Singh, R. P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95287–95291. [Link]

  • Williams, J. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Nájera, C., & Abderrahim, R. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry, 17(2), 859–863. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Overman, L. E., & Zcompat, J. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry, 88(23), 16409–16424. [Link]

  • Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Angewandte Chemie International Edition, 61(6), e202114631. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Knochel, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Sharma, A., & Kumar, V. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 12(1), 43–66. [Link]

  • SciSpace. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • Bertozzi, C. R., & Chang, P. V. (2014). Orthogonal alkynyl-amino acid reporter for selective labeling of bacterial proteomes during infection. Proceedings of the National Academy of Sciences, 111(48), 17099–17104. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Glaser Coupling Side Reactions in Ethynylpyridazine Workflows

Introduction As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize or functionalize ethynylpyridazine derivatives. Pyridazine is a highly electron-deficient, strongly coordinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize or functionalize ethynylpyridazine derivatives. Pyridazine is a highly electron-deficient, strongly coordinating heterocycle. When applying copper-catalyzed methodologies—whether attempting to synthesize ethynylpyridazine via a Sonogashira cross-coupling, or deliberately dimerizing it via a Glaser-Hay homocoupling—the reaction is notoriously prone to stalling, catalyst poisoning, and oxidative degradation.

This guide provides a deep dive into the causality of these side reactions and offers field-proven, self-validating protocols to bypass them.

Section 1: The Mechanistic Root of the Problem (Causality)

The Glaser coupling (and its Hay modification) relies on the formation of a copper(I) acetylide, which is subsequently oxidized to a Cu(II) intermediate before undergoing reductive elimination to form the conjugated 1,3-diyne.

However, in the context of ethynylpyridazine, two major mechanistic failure modes occur:

  • Catalyst Poisoning by Pyridazine: The adjacent nitrogen atoms in the pyridazine ring act as potent bidentate or monodentate ligands. They can irreversibly coordinate to the Cu(I) or Cu(II) centers, forming a dead-end thermodynamic sink. This strips the copper from the catalytic cycle.

  • Unwanted Homocoupling during Sonogashira: When synthesizing ethynylpyridazine from a halopyridazine and a terminal alkyne (e.g., TMS-acetylene), the presence of Cu(I) co-catalysts and trace oxygen triggers the Glaser homocoupling of the alkyne, consuming the starting material and complicating purification (1)[1].

G CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide Base, Alkyne Poison Cu-Pyridazine Dead-End Complex CuI->Poison Pyridazine N-coordination Alkyne Ethynylpyridazine Alkyne->CuAcetylide CuII Cu(II) Intermediate CuAcetylide->CuII O2 (Oxidation) CuII->CuI Reductive Elimination Diyne 1,3-Diyne Product CuII->Diyne Dimerization Oxidation Oxidative Degradation CuII->Oxidation Excess O2 / H2O

Fig 1: Glaser coupling catalytic cycle showing pyridazine-induced catalyst poisoning and oxidation.

Section 2: Troubleshooting FAQs

Q1: I am trying to synthesize ethynylpyridazine via Sonogashira coupling, but I am getting massive amounts of the Glaser homocoupled diyne instead. How do I stop this? A1: This is the most common issue when working with terminal alkynes in standard Sonogashira conditions. The Cu(I) co-catalyst, intended to facilitate transmetalation, inadvertently catalyzes the Glaser homocoupling in the presence of trace oxygen (1)[1]. Solution: Switch to a Copper-Free Sonogashira protocol. By eliminating the copper co-catalyst, you completely shut down the Glaser pathway (2)[2]. Use a highly active palladium catalyst like Pd(PPh3​)4​ with a strong amine base (e.g., pyrrolidine) to drive the deprotonation and transmetalation directly onto the palladium center.

Q2: I am intentionally trying to perform a Glaser-Hay homocoupling OF ethynylpyridazine to make a bis(pyridazinyl)diyne, but the reaction stalls at 10% conversion. Adding more oxygen doesn't help. A2: Your catalyst is being poisoned. The pyridazine nitrogens are outcompeting your standard ligands for the copper center, forming an insoluble or catalytically inactive polymeric Cu-pyridazine complex. Adding more oxygen will only lead to oxidative degradation of the alkyne. Solution: You must use a strongly chelating ligand that binds copper more tightly than pyridazine does, while maintaining solubility. The Hay modification using TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical here (3)[3]. TMEDA forms a highly soluble, stable complex with CuCl that resists displacement by the pyridazine substrate (4)[4]. If TMEDA fails, switching to the Eglinton variant (stoichiometric Cu(OAc)2​ in pyridine) can overwhelm the system's coordination sites (5)[5].

Section 3: Quantitative Data & Optimization

To illustrate the impact of ligand choice and copper-free conditions, the following table summarizes typical optimization data for ethynylpyridazine workflows.

Reaction GoalCatalyst SystemLigand / BaseAtmosphereYield of Desired ProductYield of Glaser Side Product
Sonogashira Synthesis PdCl2​(PPh3​)2​ / CuI Et3​N N2​ (Standard)45%40%
Sonogashira Synthesis Pd(PPh3​)4​ (Cu-Free)PyrrolidineArgon (Degassed)88% <2%
Glaser Homocoupling CuCl (10 mol%) NH3​ (aq)Air12% (Stalled)N/A (Target)
Glaser Homocoupling CuCl (10 mol%)TMEDA O2​ balloon92% N/A (Target)
Glaser Homocoupling Cu(OAc)2​ (2.5 eq)PyridineAir85%N/A (Target)
Section 4: Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira Synthesis of Ethynylpyridazine (Preventing Glaser Side Reactions)

Causality Check: This protocol relies on the direct oxidative addition of the halopyridazine to Pd(0), followed by base-assisted direct transmetalation of the alkyne to Pd(II), bypassing the copper-acetylide intermediate entirely.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Reagent Loading: Add 3-chloropyridazine (1.0 mmol) and Pd(PPh3​)4​ (0.05 mmol, 5 mol%) to the flask.

  • Solvent & Base: Add 5 mL of rigorously degassed (via freeze-pump-thaw) pyrrolidine. Note: Pyrrolidine acts as both solvent and base, providing the necessary basicity to deprotonate the alkyne without copper.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA) (1.2 mmol) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Checkpoint: Slow addition keeps the steady-state concentration of the alkyne low. If the solution rapidly darkens upon addition, oxygen may have breached the system, risking background dimerization.

  • Reaction: Stir at 65 °C for 12 hours under Argon.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4​Cl to remove the amine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography. (Subsequent TMS deprotection with TBAF yields the terminal ethynylpyridazine).

Protocol B: Optimized Glaser-Hay Homocoupling of Ethynylpyridazine

Causality Check: Utilizing TMEDA ensures the Cu(I) remains soluble and sterically protected from the basic pyridazine nitrogens, allowing the catalytic oxidation cycle to proceed efficiently.

  • Catalyst Pre-activation: In a 25 mL round-bottom flask, dissolve CuCl (0.1 mmol, 10 mol%) and TMEDA (0.15 mmol, 15 mol%) in acetone (10 mL). Stir for 15 minutes.

    • Self-Validation Checkpoint: A homogeneous blue/green complex must form. If the solution remains cloudy or colorless, the TMEDA-Cu complex has not properly assembled.

  • Substrate Addition: Add 3-ethynylpyridazine (1.0 mmol) to the active catalyst solution.

  • Oxidation: Equip the flask with an O2​ balloon (or bubble a gentle stream of dry air through the solution). Stir vigorously at room temperature. Vigorous stirring is critical to ensure a high interfacial area for oxygen transfer, which is the rate-limiting step for Cu(I) reoxidation.

  • Monitoring: Monitor via TLC. The reaction should reach completion within 3-4 hours.

    • Self-Validation Checkpoint: If the solution turns brown/black and a precipitate forms before completion, catalyst poisoning has occurred (usually due to insufficient TMEDA relative to the pyridazine substrate).

  • Workup: Quench with 1M HCl (carefully adjust pH to ~7 to avoid protonating the pyridazine into the aqueous layer excessively). Extract with dichloromethane, dry over MgSO4​ , and concentrate.

References
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry (rsc.org).
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. Benchchem (benchchem.com).
  • Glaser coupling. Wikipedia (wikipedia.org).
  • Glaser Coupling. Alfa Chemistry (alfa-chemistry.com).

Sources

Optimization

preventing 3-amino group interference during pyridazine cross-coupling

Advanced Guide: Overcoming 3-Amino Group Interference in Palladium-Catalyzed Workflows Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. This guide is designed for drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Guide: Overcoming 3-Amino Group Interference in Palladium-Catalyzed Workflows

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. This guide is designed for drug development professionals and synthetic chemists who are experiencing stalled reactions, low yields, or catalyst degradation when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings on 3-aminopyridazine scaffolds.

Below, we break down the mechanistic root causes of these failures and provide field-proven, self-validating protocols to rescue your synthetic workflows.

Workflow Decision Matrix

DecisionTree Start 3-Aminopyridazine Cross-Coupling Direct Attempt Direct Coupling Start->Direct Poison Catalyst Poisoning (Amine Chelation) Direct->Poison Standard Pd/L Tuning Ligand Tuning (t-BuXPhos, NHC) Poison->Tuning Protect Amine Protection (Bis-Boc, Phthalimide) Poison->Protect Precursor Route Redesign (Nitro/Halo Precursor) Poison->Precursor Success1 Product Yielded (Direct) Tuning->Success1 Success2 Deprotect to Target Protect->Success2 Success3 Reduce/Aminate to Target Precursor->Success3

Caption: Workflow decision matrix for overcoming 3-aminopyridazine interference in cross-coupling.

FAQ 1: Mechanistic Understanding

Q: Why does the free 3-amino group on pyridazine consistently stall my palladium-catalyzed cross-couplings?

A: The failure is rooted in competitive coordination and catalyst poisoning. The 3-amino group on the electron-deficient pyridazine ring acts as a potent bidentate or bridging ligand. During the catalytic cycle, after the Pd(0) species undergoes oxidative addition with the aryl halide, the resulting Pd(II) intermediate is highly electrophilic.

Instead of undergoing transmetalation (in Suzuki couplings) or amine binding at the desired electrophilic site (in Buchwald-Hartwig couplings), the adjacent endocyclic nitrogen (N2) and the exocyclic 3-amino group of the pyridazine chelate the Pd(II) center. This forms an off-cycle, thermodynamically stable, and catalytically dead complex. Standard ligands like PPh3 or dppf are often not sterically demanding enough to displace this chelation, leading to yields as low as 15–30%[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Chelation Off-Cycle Chelation by 3-Amino & N2 OxAdd->Chelation Free Amine Transmetal Transmetalation / Reductive Elimination OxAdd->Transmetal Blocked by Bulky L DeadEnd Catalytically Dead Complex Chelation->DeadEnd BulkyL Bulky Ligands (Steric Shielding) BulkyL->OxAdd

Caption: Mechanistic pathway of Pd catalyst poisoning by 3-aminopyridazine and ligand-based rescue.

FAQ 2: Ligand and Catalyst Tuning (Unprotected Routes)

Q: Can I achieve direct cross-coupling without the extra steps of protecting and deprotecting the 3-amino group?

A: Yes. The key is to utilize highly sterically demanding, electron-rich ligands that outcompete the pyridazine amine for palladium coordination. These ligands enforce a spatial shield around the Pd center, preventing bidentate chelation while accelerating the reductive elimination step.

Recent advancements have demonstrated that Palladacyclic N-Heterocyclic Carbene (NHC) precatalysts can successfully couple primary heteroaryl amines like 3-aminopyridazine in excellent yields (61–93%)[2]. Alternatively, using bulky phosphine ligands like t-BuXPhos with [(cinnamyl)PdCl]2 in micellar aqueous media has proven highly effective[3].

Table 1: Quantitative Comparison of Catalyst Systems for Unprotected 3-Aminopyridazine

Catalyst SystemLigandSolvent / MediaTemp (°C)Yield RangeRef
NHC Palladacycle (C1)N-Heterocyclic CarbeneDioxane / Base4061–93%[2]
[(cinnamyl)PdCl]2t-BuXPhosWater (TPGS-750-M)5075%[3]
Pd(dppf)Cl2dppfDioxane / Water9515–30%[1]
Standard Operating Procedure: Direct Buchwald-Hartwig Coupling using t-BuXPhos

Self-Validating Protocol: This reaction utilizes micellar catalysis to compartmentalize the active catalyst, further shielding it from bulk amine poisoning.

  • Preparation: In an oven-dried Schlenk tube, combine [(cinnamyl)PdCl]2 (1.2 mol%), t-BuXPhos (4.4 mol%), and NaOt-Bu (1.5 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 3-aminopyridazine (1.2 equiv).

  • Solvent Introduction: Introduce the aqueous micellar solvent (e.g., 2 wt% TPGS-750-M in water).

  • Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) and backfill with Argon.

  • Reaction: Stir vigorously at 50 °C for 16 hours.

  • In-Process Validation: Observe the reaction mixture after 1 hour. If the solution remains a homogeneous yellow/orange micellar dispersion, the active Pd(0) species is stable. The sudden appearance of a bulk black precipitate (palladium black) indicates catalyst deactivation due to amine poisoning or oxygen ingress.

  • Workup: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

FAQ 3: Protecting Group Strategies

Q: When direct coupling fails due to extreme steric hindrance of my electrophile, which protecting groups are best suited for 3-aminopyridazine?

A: For highly challenging couplings, masking the amine is mandatory. However, mono-protection is often insufficient . A single Boc or Acetyl group leaves the remaining amide proton acidic enough to interfere with strong bases, and the nitrogen can still participate in monodentate coordination. The bis-Boc (di-tert-butyloxycarbonyl) protecting group is highly recommended as it completely masks both the nitrogen lone pair and its steric profile.

Table 2: Protecting Group Efficacy for 3-Aminopyridazines

Protecting GroupSteric ShieldingDeprotection ConditionsImpact on Coupling Yield
Mono-BocLow30% TFA in DCM, RTPoor (Residual N-H coordination)
Bis-BocHigh30% TFA in DCM, RTExcellent (Complete lone pair masking)
PhthalimideVery HighHydrazine, EtOH, RefluxGood (Requires harsh deprotection)
DimethylpyrroleHighNH₂OH·HCl, HeatGood (Highly stable to strong bases)
Standard Operating Procedure: Bis-Boc Protection of 3-Aminopyridazine
  • Initiation: Dissolve 3-aminopyridazine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Base Addition: Add DMAP (0.1 equiv) and triethylamine (2.5 equiv).

  • Protection: Cool the flask to 0 °C and add Boc-anhydride (2.2 equiv) dropwise to control the exotherm.

  • Incubation: Warm to room temperature and stir for 12 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. A successful bis-protection will show a mass shift of +200 Da [M+200]+. If the mono-protected [M+100]+ mass dominates, add 0.5 equiv more of Boc₂O and 0.1 equiv DMAP, and warm to 35 °C for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Deprotection (Post-Coupling): Stir the coupled product in 30% TFA in DCM at room temperature for 2 hours.

FAQ 4: Alternative Synthetic Routes

Q: My target requires cross-coupling at the 4-position of the 3-aminopyridazine, but the proximity of the amine completely shuts down the reaction even with bulky ligands. What is the alternative?

A: When functionalizing the 4-position, the proximity effect (ortho-chelation) is too strong for standard mitigation. In these cases, expeditive synthesis requires installing the functional group before revealing the amine[4].

Instead of starting with 3-aminopyridazine, perform the cross-coupling on a 3-chloro- or 4-bromo-3-nitropyridazine precursor. The electron-withdrawing nitro group actually activates the ring for oxidative addition and cannot poison the catalyst. After the C-C or C-N bond is successfully formed, the nitro group is reduced to the primary amine using catalytic hydrogenation (H₂, Pd/C) or iron/acetic acid[4].

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

6-Chloro-4-ethynylpyridazin-3-amine proper disposal procedures

An authoritative guide for researchers and drug development professionals on the safe handling, mechanistic safety profiling, and proper laboratory disposal of 6-Chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6). Int...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the safe handling, mechanistic safety profiling, and proper laboratory disposal of 6-Chloro-4-ethynylpyridazin-3-amine (CAS: 1425334-86-6).

Introduction and Chemical Profiling

In modern pharmaceutical synthesis and drug discovery, pyridazine derivatives like 6-Chloro-4-ethynylpyridazin-3-amine serve as highly versatile bifunctional building blocks [1]. The presence of both a halogen (chlorine) for cross-coupling reactions and a terminal alkyne for "click" chemistry (e.g., CuAAC) makes it highly valuable. However, these exact functional groups dictate strict, non-negotiable pathways for its safe disposal and waste segregation.

Treating this compound as standard organic waste is a critical operational failure. Proper disposal requires understanding the chemical causality behind its reactivity, specifically the risks of dioxin formation during incineration and the potential for shock-sensitive metal acetylide generation [2].

Quantitative Hazard and Physicochemical Data

The following table summarizes the critical data required for EHS (Environmental Health and Safety) documentation prior to disposal.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1425334-86-6Mandatory identifier on all waste logs.
Molecular Formula C6H4ClN3Indicates required halogenated disposal route.
Molecular Weight 153.57 g/mol Used for stoichiometric waste tracking.
Waste Category Halogenated Organic Must NOT be mixed with non-halogenated solvents.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates standard PPE (nitrile gloves, goggles, lab coat).
Incompatible Materials Heavy metals (Cu, Ag), Strong oxidizersRisk of explosive acetylide formation; exothermic oxidation.

Mechanistic Safety: The Causality Behind the Protocol

To build a self-validating safety culture, researchers must understand why specific disposal steps are required, rather than blindly following a checklist.

A. The Halogenated Constraint (Dioxin Prevention) 6-Chloro-4-ethynylpyridazin-3-amine contains a covalently bound chlorine atom. If disposed of in standard non-halogenated waste streams, it may be sent to standard commercial incinerators. Combusting chlorinated organics at standard temperatures (600–800°C) can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [3]. Therefore, it must be segregated into Halogenated Waste , which EHS routes to specialized high-temperature rotary kiln incinerators (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

B. The Terminal Alkyne Constraint (Acetylide Prevention) The ethynyl group (-C≡CH) features a weakly acidic terminal proton. In the presence of aqueous or basic solutions containing heavy metal salts—most notably Copper (I/II) or Silver (I)—terminal alkynes readily precipitate as metal acetylides (e.g., copper acetylide)[2]. These organometallic polymers are highly shock-sensitive and friction-sensitive explosives when dry. Consequently, waste streams containing this compound must be strictly isolated from heavy metal waste, particularly if the compound was used in Sonogashira couplings or CuAAC click chemistry.

Standard Operating Procedure: Step-by-Step Disposal

The following methodology must be executed for the disposal of unreacted starting material, reaction mixtures, or contaminated consumables.

Step 1: Chemical Segregation and Compatibility Check

  • Verify that the waste container does not contain any heavy metal salts (Ag, Cu, Hg, Pb).

  • If the reaction involved copper (e.g., click chemistry), the waste must be chemically quenched (e.g., using an ammonium hydroxide wash to complex the copper) and kept in a highly specific, labeled "Aqueous Copper/Alkyne Waste" container to prevent drying out, separate from bulk organics.

  • For pure compound or standard organic solutions, designate a chemically compatible container (HDPE or Amber Glass) explicitly labeled "Halogenated Organic Waste."

Step 2: Containment and Dilution

  • Solid Waste: Place contaminated weighing papers, spatulas, or empty vials into a designated solid hazardous waste bin (usually a 5-gallon poly pail with a locking lid). Do not rinse vials with acetone into the non-halogenated sink.

  • Liquid Waste: Transfer solutions slowly into the halogenated carboy. Ensure the container is stored in secondary containment (a spill tray) within a ventilated fume hood or dedicated waste cabinet.

Step 3: EHS Documentation and Transfer

  • Log the exact mass or volume of the waste.

  • Attach a fully filled-out Hazardous Waste Tag. The tag must explicitly list "6-Chloro-4-ethynylpyridazin-3-amine" and "Halogenated." Do not use abbreviations.

  • Submit a waste pickup request to your institutional EHS department. Under Resource Conservation and Recovery Act (RCRA) guidelines, waste must not accumulate in the satellite area for more than 12 months, or 3 days if the volume exceeds 55 gallons [3].

Waste Segregation Workflow

DisposalWorkflow Start 6-Chloro-4-ethynylpyridazin-3-amine Waste Generated Decision Contains Heavy Metals (e.g., Cu from Click Chem)? Start->Decision Danger STOP: Risk of Explosive Metal Acetylides. Quench & Store Wet. Decision->Danger Yes Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Contain Store in HDPE/Glass Secondary Containment Segregate->Contain EHS Transfer to EHS for RCRA Processing Contain->EHS Incinerate High-Temperature Incineration (>1000°C) with HCl Scrubbers EHS->Incinerate

Workflow for the safe segregation and disposal of 6-Chloro-4-ethynylpyridazin-3-amine.

References

  • Molport Chemical Database. "6-chloro-4-ethynylpyridazin-3-amine | 1425334-86-6." Molport. Available at:[Link]

  • NextSDS Substance Database. "6-chloro-4-ethynylpyridazin-3-amine — Chemical Substance Information." NextSDS. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." EPA.gov. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-4-ethynylpyridazin-3-amine
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